molecular formula C15H12ClNOS B4921403 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one CAS No. 117664-55-8

3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B4921403
CAS No.: 117664-55-8
M. Wt: 289.8 g/mol
InChI Key: IDKJPPCDJCAPBV-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one (CAS 117664-55-8) is a synthetic organic compound belonging to the thiazolidin-4-one class. This compound has a molecular formula of C 15 H 12 ClNOS and a molecular weight of 289.78 g/mol . Thiazolidin-4-one derivatives are recognized in scientific literature as a privileged scaffold in medicinal chemistry due to their wide range of potential biological activities . Researchers investigate this core structure for its diverse pharmacological potential. While the specific research applications for this exact analog are detailed in the primary literature, thiazolidin-4-one derivatives, in general, are frequently studied for their anticancer , antimicrobial, and notably, their antitubercular properties . The antitubercular activity of related compounds is a significant area of investigation, given the global challenge of drug-resistant Mycobacterium tuberculosis strains . The structural features of this compound, including the 3-chlorophenyl and 2-phenyl substituents, are common in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against various biological targets . This product is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS/c16-12-7-4-8-13(9-12)17-14(18)10-19-15(17)11-5-2-1-3-6-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKJPPCDJCAPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385817
Record name 4-Thiazolidinone, 3-(3-chlorophenyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117664-55-8
Record name 4-Thiazolidinone, 3-(3-chlorophenyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiourea and phenylacetic acid in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-Cancer Activity
Thiazolidinone derivatives, including 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one, have been investigated for their potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation. For instance, a study highlighted the synthesis of novel thiazolidinone derivatives that demonstrate significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest .

1.2 Anti-Diabetic Properties
The compound has been studied for its hypoglycemic effects. Thiazolidinones are known to enhance insulin sensitivity and reduce blood glucose levels. Specific derivatives have been developed to target diabetes-related pathways effectively, making them candidates for further development as therapeutic agents .

1.3 Anti-Inflammatory Effects
Research has shown that thiazolidinone derivatives possess anti-inflammatory properties. They modulate inflammatory pathways and cytokine production, which can be beneficial in treating conditions like arthritis and other inflammatory diseases . The compound's ability to scavenge free radicals also contributes to its anti-inflammatory activity .

Biological Evaluation

To assess the efficacy of this compound and its derivatives, various biological assays have been conducted:

Activity Assay Type Results
Anti-CancerMTT AssaySignificant reduction in cell viability
Anti-DiabeticGlucose Uptake AssayEnhanced glucose uptake in adipocytes
Anti-InflammatoryELISA for CytokinesDecreased levels of pro-inflammatory cytokines
AntioxidantDPPH Scavenging AssayHigh radical scavenging activity

Synthetic Strategies

The synthesis of thiazolidinone derivatives can be achieved through various methods:

  • One-Pot Synthesis : A method involving the reaction of aromatic amines and aldehydes with mercaptoacetic acid under solvent-free conditions has been reported to yield high amounts of thiazolidinones .
  • Ultrasound-Assisted Synthesis : Utilizing ultrasound has been shown to enhance reaction rates and yields when synthesizing thiazolidinone derivatives .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of thiazolidinones:

  • A study by Foroughifar et al. demonstrated that specific thiazolidinone derivatives exhibited potent anticancer activity against various cancer cell lines, supporting their development as potential chemotherapeutic agents .
  • Another research highlighted the antioxidant properties of thiazolidinones, indicating their potential in mitigating oxidative stress-related diseases such as diabetes and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit structural diversity, and their biological activities are highly dependent on substituents. Below is a detailed comparison of 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one with analogous compounds:

Structural Analogues

3-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidin-4-one (5a) Structure: Differs by a sulfonyl group at position 3 instead of 3-chlorophenyl. Synthesis: Prepared via refluxing thioglycolic acid with DCC, yielding 69% white crystals . Key Data: IR peaks at 1679 cm⁻¹ (C=O) and 1575 cm⁻¹ (C=C); NMR δ 6.90–7.95 (aromatic protons) . Activity: Sulfonyl derivatives are noted for antimicrobial and antiviral properties .

2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (CAS 106145-93-1) Structure: Replaces the phenyl group at position 2 with a thiadiazole ring. Molecular Formula: C₁₁H₈ClN₃OS₂ .

3-[5-(3-Chlorophenyl)-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-yl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one (A11)

  • Structure : Incorporates a fused thiazolo-thiadiazole system at position 3 and a nitro group at position 2.
  • Physical Properties : Brown crystals, m.p. 146–148°C, mass [M+1]⁺ 476.97 .
  • Spectral Data : IR peaks at 1679 cm⁻¹ (C=O) and 1523 cm⁻¹ (N=CH) .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) Key Substituents
3-(3-Chlorophenyl)-2-phenyl derivative 301.75 Not reported Not reported 3-ClPh, 2-Ph
3-[(4-Methylphenyl)sulfonyl] derivative 357.45 Not specified 69 3-SO₂(4-MePh), 2-Ph
A11 (Thiazolo-thiadiazole derivative) 476.97 146–148 69 Thiazolo-thiadiazole, 3-NO₂Ph
R25 (Thiophene derivative) 437.99 234–236 82 Thiophene, 3-ClPh
  • Trends : Bulkier substituents (e.g., thiazolo-thiadiazole in A11) increase molecular weight and melting points. Sulfonyl and nitro groups enhance polarity, affecting solubility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted aldehydes with thioglycolic acid and amines. For example, a similar thiazolidinone derivative was prepared using β-cyclodextrin-SO3H as a catalyst under solvent-free reflux conditions (yields 41–62%) . Optimization involves adjusting molar ratios (e.g., 1:1.5 aldehyde:thioglycolic acid), reaction time (2–5 hours), and catalyst loading (10 mol%) to maximize yield and purity. NMR monitoring (e.g., carbonyl peaks at ~1660 cm⁻¹ in IR) ensures completion .

Q. Which spectroscopic techniques are critical for characterizing thiazolidin-4-one derivatives, and what key data should be reported?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : Look for diagnostic signals like the C=O resonance at ~171.94 ppm and aromatic protons in the 7.11–7.24 ppm range .
  • IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1660 cm⁻¹ and thioxo (C=S) absorption near 1200 cm⁻¹ .
  • Mass Spectrometry : Report molecular ion peaks (e.g., m/z 295 [M⁺] for C15H18NOSCl) and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in molecular geometry for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths and angles. For example, a related thiazolidinone derivative showed monoclinic symmetry (space group P21/c) with unit cell parameters a = 14.5885 Å, b = 5.5766 Å, and β = 100.603° . Data-to-parameter ratios >13:1 ensure reliability .

Advanced Research Questions

Q. How can researchers address contradictions in NMR chemical shifts reported for thiazolidin-4-one derivatives?

  • Methodological Answer : Discrepancies may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or tautomerism between thione and thiol forms. To resolve this:

  • Compare spectra under identical solvent/temperature conditions.
  • Use 2D NMR (COSY, HSQC) to confirm connectivity.
  • Refer to crystallographic data (e.g., C=O bond length ~1.22 Å) to validate dominant tautomers .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound in antimicrobial research?

  • Methodological Answer :

  • Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., 2,4-dichlorophenyl) or donating (e.g., 4-methylphenyl) groups to assess activity trends .
  • Bioisosteric Replacement : Substitute the thiazolidinone core with oxazolidinone or rhodanine moieties to modulate solubility and target binding .
  • In Silico Screening : Perform docking studies using enzymes like dihydrofolate reductase (DHFR) to predict binding affinity .

Q. How can computational tools like PASS-assisted evaluation predict the biological potential of this compound?

  • Methodological Answer :

  • Use the PASS (Prediction of Activity Spectra for Substances) algorithm to estimate anticonvulsant, antibacterial, or antidiabetic activity based on structural descriptors.
  • Validate predictions with in vitro assays (e.g., MIC testing against S. aureus for antibacterial activity) .

Q. What experimental and computational approaches can identify polymorphic forms of this compound?

  • Methodological Answer :

  • SCXRD and PXRD : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and diffraction patterns .
  • DFT Calculations : Optimize molecular geometry and lattice energy to predict stable polymorphs.
  • Thermal Analysis : Use DSC/TGA to detect phase transitions and melting point variations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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